molecular formula C30H27N3O2S2 B11960730 (5Z)-3-benzyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-benzyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11960730
M. Wt: 525.7 g/mol
InChI Key: QMSJJUXOMFSBNW-IMRQLAEWSA-N
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Description

(5Z)-3-Benzyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a synthetic thiazolidin-4-one derivative characterized by:

  • Core structure: A 1,3-thiazolidin-4-one ring with a 2-thioxo group at position 2 and a benzyl substituent at position 2.
  • Substituents: A pyrazole-based methylidene group at position 5, functionalized with a 2-methyl-4-propoxyphenyl moiety and a phenyl ring.
  • Stereochemistry: The Z-configuration of the exocyclic double bond (C5=C) is critical for molecular planarity and biological interactions .

Its synthesis typically involves condensation reactions between thiazolidin-4-one precursors and substituted aldehydes under acidic conditions, as seen in analogous systems .

Properties

Molecular Formula

C30H27N3O2S2

Molecular Weight

525.7 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H27N3O2S2/c1-3-16-35-25-14-15-26(21(2)17-25)28-23(20-33(31-28)24-12-8-5-9-13-24)18-27-29(34)32(30(36)37-27)19-22-10-6-4-7-11-22/h4-15,17-18,20H,3,16,19H2,1-2H3/b27-18-

InChI Key

QMSJJUXOMFSBNW-IMRQLAEWSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Formation of Pyrazole Intermediate

The pyrazole core is synthesized via a [3+2] cycloaddition between hydrazine derivatives and α,β-unsaturated ketones. For the target compound, 3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is prepared as a key intermediate:

  • Step 1 : Condensation of 2-methyl-4-propoxyphenylacetophenone with phenylhydrazine in ethanol under reflux yields the hydrazone.

  • Step 2 : Vilsmeier-Haack formylation introduces the aldehyde group at the pyrazole C4 position using POCl₃ and DMF.

Table 1 : Reaction Conditions for Pyrazole Intermediate Synthesis

Starting MaterialReagents/ConditionsYield (%)Reference
2-Methyl-4-propoxyphenylacetophenonePhenylhydrazine, EtOH, reflux78
Pyrazole hydrazonePOCl₃, DMF, 0–5°C65

Thiazolidinone Core Assembly

The thiazolidinone ring is constructed via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds:

  • Step 3 : Benzyl isothiocyanate reacts with ethyl chloroacetate in dry toluene to form 3-benzyl-2-thioxo-1,3-thiazolidin-4-one.

  • Step 4 : Knoevenagel condensation between the pyrazole aldehyde (from Step 2) and thiazolidinone occurs in acetic acid with piperidine catalysis, forming the exocyclic double bond.

Table 2 : Thiazolidinone Cyclization Parameters

ComponentCatalyst/SolventTime (h)Yield (%)
Pyrazole-4-carbaldehydeAcetic acid, piperidine672
3-Benzyl-2-thioxothiazolidinoneToluene, reflux468

Alternative Pathways via Schiff Base Intermediates

Schiff Base Formation

Schiff bases derived from 3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and benzylamine are intermediates in some routes:

  • Step 5 : Aldehyde and benzylamine react in ethanol to form the imine, followed by cyclization with thioglycolic acid under Dean-Stark conditions.

Key Optimization :

  • Use of anhydrous benzene and mercaptoacetic acid increases ring-closure efficiency.

  • Microwave-assisted synthesis reduces reaction time from 12 h to 30 min.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • IR : Peaks at 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S), and 1605 cm⁻¹ (C=N).

  • ¹H NMR : Benzyl protons at δ 4.35 (s, 2H), pyrazole CH at δ 8.21 (s, 1H), and propoxy –OCH₂– at δ 3.98 (t, 2H).

  • ESI-MS : Molecular ion peak at m/z 567.2 [M+H]⁺.

Table 3 : Comparative Yields Across Methods

MethodOverall Yield (%)Purity (HPLC)
Cyclocondensation5898.5
Schiff Base Route6397.8
Microwave-Assisted7199.1

Challenges and Optimization Strategies

Stereochemical Control

The (5Z)-configuration is critical for biological activity. Key measures include:

  • Low-Temperature Knoevenagel : Prevents isomerization of the exocyclic double bond.

  • Catalytic Piperidine : Enhances regioselectivity.

Purification Techniques

  • Column chromatography (silica gel, hexane/EtOAc 7:3) removes unreacted aldehyde.

  • Recrystallization from ethanol improves crystallinity.

Industrial-Scale Considerations

Solvent Recovery

  • Toluene and ethanol are recycled via distillation, reducing costs by 22%.

  • Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) lowers toxicity.

Process Automation

  • Continuous flow reactors achieve 85% yield at 1 kg/batch scale .

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-benzyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thioxo group to a thiol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C30H27N3O2S2C_{30}H_{27}N_{3}O_{2}S_{2} with a molecular weight of approximately 525.7 g/mol. Its structure features multiple functional groups that contribute to its reactivity and biological activity. The thiazolidinone ring is known for various biological activities, including anti-inflammatory and anti-diabetic effects, while the pyrazole moiety is associated with diverse pharmacological properties.

Chemical Reactivity

The chemical reactivity of this compound involves:

  • Nucleophilic attacks and electrophilic substitutions due to the presence of reactive functional groups.
  • Potential hydrolysis under acidic or basic conditions, leading to the formation of corresponding acids or bases.
  • Participation in oxidation or substitution reactions typical of heterocycles.

Biological Activities

Research indicates that compounds similar to (5Z)-3-benzyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one exhibit promising biological activities:

  • Anti-Cancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines.
  • Anti-Inflammatory Effects : The thiazolidinone structure is linked to anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Anti-Diabetic Potential : Similar compounds have shown efficacy in glucose metabolism modulation, indicating potential use in diabetes management.

Case Studies

Several studies have explored the biological activities of thiazolidinone derivatives:

  • A study on thiazolidinones demonstrated their effectiveness in inhibiting tumor growth in vitro and in vivo models, highlighting their potential as anti-cancer agents.
  • Research on pyrazole derivatives has shown their ability to act as inhibitors of specific enzymes involved in metabolic pathways, suggesting therapeutic applications in metabolic disorders.

Reaction Conditions

Careful control of reaction conditions is essential to ensure high yields and purity. Techniques such as chromatography are often employed for purification.

Interaction Studies

Interaction studies focus on the compound's binding affinity to various biological targets, including enzymes and receptors. Techniques used include:

  • Molecular Docking : This computational method predicts how the compound interacts with target proteins.
  • High-throughput Screening : This technique allows for the rapid evaluation of multiple compounds against specific biological targets.

Insights from Interaction Studies

Results from these studies provide insights into the mechanism of action and help optimize the compound's efficacy for therapeutic use.

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Variations in Thiazolidin-4-One Derivatives

The target compound differs from similar molecules in three key regions:

Compound R1 (Position 3) R2 (Position 5) Biological Activity References
Target Benzyl Pyrazole with 2-methyl-4-propoxyphenyl Under investigation
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl 2-Hydroxybenzylidene Antioxidant, antimicrobial
(5Z)-3-Hexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one Hexyl Same as target Improved lipophilicity
(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one Isopropyl 4-Ethoxy-2-methylphenyl Enhanced metabolic stability

Key Observations :

  • Z-Configuration : All analogs retain the Z-configuration at C5=C, which is essential for maintaining planarity and intermolecular interactions, as shown in crystallographic studies .

Comparison with Analogs :

  • Simpler Derivatives : (5Z)-5-(2-hydroxybenzylidene) analogs are synthesized via base-mediated condensation (e.g., K₂CO₃ in water) .
  • Hexyl/Isopropyl Variants: Use alkyl halides for N-alkylation of the thiazolidinone core, followed by aldehyde condensation .

Pharmacological and Physicochemical Properties

Property Target Compound (5Z)-5-(2-Hydroxybenzylidene) Analog Hexyl-Substituted Analog
LogP ~4.5 (predicted) 3.2 5.8
Hydrogen Bonding C–H⋯S and C–H⋯π interactions O–H⋯S and O–H⋯O networks Reduced H-bonding due to alkyl chain
Crystallinity Likely high (pyrazole planarity) High (S(6) and R₂² motifs) Moderate (alkyl disrupts packing)
Bioactivity Potential ferroptosis inducer (inferred from structural class) Antimicrobial Improved membrane permeability

Key Findings :

  • The target compound’s 2-methyl-4-propoxyphenyl group increases hydrophobicity, enhancing cell membrane penetration compared to hydroxy-substituted analogs .
  • C–H⋯π interactions in the crystal lattice (observed in analogs like ) suggest stable solid-state packing, which may correlate with shelf stability.

Biological Activity

The compound (5Z)-3-benzyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and structure-activity relationships (SAR).

Structure and Properties

The compound features a thiazolidinone core, which is modified with various substituents that enhance its biological properties. The presence of the pyrazole moiety is significant as pyrazoles are recognized for their anti-inflammatory, anti-cancer, and antimicrobial activities.

Anticancer Activity

Thiazolidin-4-one derivatives have shown considerable anticancer potential. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways and enzyme inhibition. For instance, certain thiazolidinones have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)15Apoptosis induction
Compound BHeLa (Cervical)10Enzyme inhibition
Compound CA549 (Lung)20Signaling pathway modulation

Antidiabetic Activity

Thiazolidinones are also known for their antidiabetic properties, particularly through their action as PPARγ agonists. This mechanism enhances insulin sensitivity and glucose uptake in tissues. Compounds similar to the target compound have been reported to exhibit significant hypoglycemic effects in diabetic models .

Antimicrobial and Antiviral Activities

The compound's structure suggests potential antimicrobial and antiviral activities. Thiazolidinones have been documented to possess broad-spectrum antimicrobial properties against various bacterial strains and fungi. The incorporation of the pyrazole ring may enhance these effects by disrupting microbial cell functions or inhibiting viral replication .

Table 2: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound DE. coli32 µg/mL
Compound ES. aureus16 µg/mL
Compound FC. albicans64 µg/mL

Case Studies

Several studies have explored the biological activity of thiazolidinone derivatives:

  • Study on Anticancer Activity : A recent study synthesized a series of thiazolidinone derivatives and evaluated their anticancer properties against MCF-7 and HeLa cell lines. The most potent derivative showed an IC50 value significantly lower than standard chemotherapeutics, indicating strong anticancer activity .
  • Evaluation of Antidiabetic Effects : Another investigation focused on the antidiabetic potential of thiazolidinones in diabetic rats. The results demonstrated a marked reduction in blood glucose levels after administration of the compounds compared to controls .
  • Antimicrobial Screening : A comprehensive screening of thiazolidinone derivatives against common pathogens revealed that several compounds exhibited potent antibacterial activity, outperforming conventional antibiotics in some cases .

Q & A

Basic Research Questions

Q. What are the key steps and optimization strategies for synthesizing (5Z)-3-benzyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one?

  • Methodology : The synthesis involves multi-step organic reactions, including condensation of pyrazole intermediates with thiazolidinone precursors. Key steps include:

  • Temperature control : Refluxing in solvents like ethanol or DMF to facilitate cyclization .
  • Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) to enhance reaction efficiency .
  • Purification : Recrystallization or column chromatography to achieve >95% purity .
    • Optimization : Microwave-assisted synthesis can reduce reaction time by 40% compared to conventional heating .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., Z-configuration of the methylidene group) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₃₀H₂₈N₃O₂S₂) .

Q. What in vitro assays are commonly used to evaluate its biological activity?

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values typically ranging from 5–20 µM .
  • Anti-inflammatory Potential : Inhibition of COX-2 enzyme activity via ELISA-based assays, with comparative analysis against indomethacin .
  • Antimicrobial Screening : Agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies involving structural analogs?

  • Systematic Substituent Variation : Replace the 4-propoxy group with methoxy, ethoxy, or nitro groups to assess SAR .
  • Control Experiments : Compare activity under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .
  • Meta-Analysis : Pool data from analogs (e.g., thiazolidinones with pyrazole moieties) to identify trends in substituent effects .

Q. What computational methods elucidate the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to COX-2 or tubulin, highlighting hydrogen bonds with the thioxo group .
  • Molecular Dynamics (MD) Simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR Modeling : Develop predictive models using descriptors like logP and polar surface area to optimize bioactivity .

Q. How does the compound’s stability under varying pH and temperature conditions impact its experimental applications?

  • pH Stability : Degradation studies via HPLC show >90% stability at pH 5–7 after 24 hours, but rapid hydrolysis at pH >9 .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition above 200°C, requiring storage at –20°C for long-term preservation .
  • Light Sensitivity : UV-Vis spectroscopy indicates photodegradation under direct light, necessitating amber vials for storage .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

  • Continuous Flow Reactors : Enhance mixing and heat transfer, achieving 85% yield compared to 60% in batch processes .
  • Catalyst Recycling : Immobilized catalysts (e.g., silica-supported acids) reduce waste and cost .
  • Green Solvents : Switch to cyclopentyl methyl ether (CPME) for lower toxicity and easier recovery .

Contradiction Analysis and SAR Insights

  • Contradictory Bioactivity : For example, the 4-propoxy group may enhance anticancer activity in one study but reduce anti-inflammatory effects in another. Resolution involves:
    • Dose-Response Curves : Establish EC₅₀ values across multiple cell lines to clarify context-dependent effects .
    • Target Selectivity : Use kinase profiling assays to identify off-target interactions that explain variability .
  • SAR Trends :
    • Electron-Withdrawing Groups (e.g., nitro): Improve anticancer activity but reduce solubility .
    • Alkyl Chains (e.g., benzyl vs. heptyl): Longer chains enhance membrane permeability but may increase cytotoxicity .

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